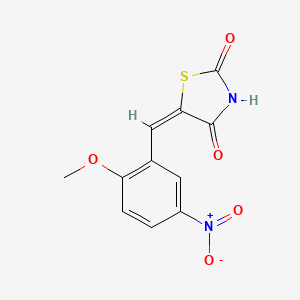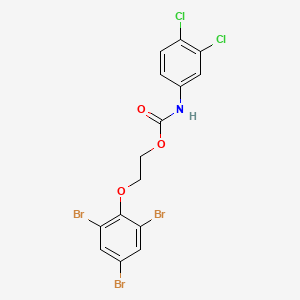
2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Descripción general
Descripción
2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C16H12F2N2O2 and its molecular weight is 302.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.08668395 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
X-Ray Crystallography Studies
Research involving structurally similar compounds to 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has focused on understanding their crystalline structures through X-ray crystallography. For example, Sharma et al. (2015) synthesized and studied the crystal structures of two carbonitrile compounds, including 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c] chromene-3-carbonitrile, using X-ray diffraction techniques (Sharma et al., 2015). Similarly, Sharma et al. (2021) conducted a comparative analysis of X-ray crystallization behaviors of three polyfunctionalized 4H-pyran derivatives, providing insights into their structural properties (Sharma et al., 2021).
Organocatalyzed Synthesis
The compound's derivatives have been synthesized using various organocatalytic methods. For instance, Ramireddy et al. (2017) achieved the synthesis of optically active 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles through a tandem Michael addition–cyclization reaction using cinchona alkaloid-derived bifunctional catalysts (Ramireddy et al., 2017).
Electrocatalytic Synthesis
Electrocatalytic methods have also been employed for the synthesis of related compounds. Vafajoo et al. (2014) reported the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives using an electrocatalytic multicomponent chain transformation, demonstrating an efficient approach to these compounds (Vafajoo et al., 2014).
Antimicrobial Activity
Some derivatives of the compound have been investigated for their antimicrobial properties. Moshafi et al. (2016) synthesized 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives and evaluated their antibacterial effects against selected bacterial strains, highlighting their potential as new antibacterial drugs (Moshafi et al., 2016).
Molluscicidal Activity
Abdelrazek et al. (2004) explored the molluscicidal activity of certain 2-amino-4H-chromene-3-carbonitrile derivatives, indicating the potential use of these compounds in pest control (Abdelrazek et al., 2004).
Propiedades
IUPAC Name |
2-amino-4-(3,4-difluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c17-10-5-4-8(6-11(10)18)14-9(7-19)16(20)22-13-3-1-2-12(21)15(13)14/h4-6,14H,1-3,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYBUQLOTLNRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)F)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4919507.png)
![3,5-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4919514.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4919521.png)
![N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B4919543.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4919548.png)
![N-benzyl-7-cyclopentylidene-N-formyl-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4919549.png)


![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4919599.png)

![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919607.png)
![1-(4-butoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4919613.png)
